Ethyl 4-chloro-2-(2-methoxybenzyl)-5-methylthieno[2,3-d]pyrimidine-6-carboxylate
Description
Structural Features of Thieno[2,3-d]Pyrimidine Derivatives
Thieno[2,3-d]pyrimidine consists of a thiophene ring fused to a pyrimidine moiety at the 2,3-position (Figure 1). This configuration creates a planar, aromatic system with three key modification sites:
- Position 2 : Often substituted with alkyl/aryl groups (e.g., 2-(2-methoxybenzyl) in the target compound) to modulate steric and electronic interactions.
- Position 4 : Typically functionalized with halogens (e.g., chloro) to enhance electrophilicity for nucleophilic substitution reactions.
- Position 6 : Commonly bears ester/carboxamide groups (e.g., ethyl carboxylate) to improve solubility and hydrogen-bonding capacity.
Table 1: Representative Thieno[2,3-d]Pyrimidine Derivatives and Their Substitutions
| Compound Name | Position 2 | Position 4 | Position 5 | Position 6 | |
|---|---|---|---|---|---|
| Target Compound | 2-Methoxybenzyl | Cl | CH₃ | COOEt | |
| Ethyl 4-chloro-5-methyl derivative | H | Cl | CH₃ | COOEt | |
| 4-Amino-6-carboxamide analogue | NH₂ | NH₂ | H | CONH₂ |
The 5-methyl group in the target compound introduces steric hindrance, potentially stabilizing the thiophene-pyrimidine conjugation system. The ethyl ester at position 6 serves as a prodrug moiety, as carboxylate groups are common in active metabolites.
Bioisosteric Relationship to Purine Bases and Adenine Analogues
Thieno[2,3-d]pyrimidine acts as a purine bioisostere by mimicking adenine’s hydrogen-bonding patterns and π-stacking capabilities (Figure 2). Key bioisosteric advantages include:
- Enhanced Metabolic Stability : Replacement of adenine’s N⁷ with sulfur reduces oxidative degradation via cytochrome P450 enzymes.
- Improved Selectivity : The 2-methoxybenzyl group in the target compound introduces a hydrophobic pocket complementing tyrosine kinase ATP-binding sites.
- Tunable Electronics : Chlorine at position 4 withdraws electron density, increasing reactivity toward cellular nucleophiles compared to adenine’s N⁶.
Quantum mechanical studies show the scaffold’s dipole moment (5.2 D) closely matches adenine’s (4.9 D), enabling conserved interactions with kinase targets like EGFR and VEGFR.
Historical Development of Thienopyrimidine-Based Therapeutics
The medicinal exploration of thienopyrimidines progressed through three phases:
Phase 1: Early Synthetic Exploration (1960s–1990s)
- 1965 : First Gewald synthesis of 2-aminothieno[2,3-d]pyrimidines using ketones, malononitrile, and sulfur.
- 1987 : Discovery of anti-inflammatory activity in 4-anilino derivatives, spurring interest in kinase inhibition.
Phase 2: Rational Drug Design (2000s–2010s)
- 2004 : Microwave-assisted synthesis reduced reaction times from 24 hours to <30 minutes for intermediates like N’-(3-cyano-thienopyran-2-yl)-N,N-dimethylmethanimidamide.
- 2012 : Patent filings surged for 6-carboxylate esters as prodrugs of kinase inhibitors.
Phase 3: Targeted Therapies (2020s–Present)
- 2023 : 67 thieno[2,3-d]pyrimidines entered clinical trials, primarily as anticancer agents targeting PI3K/AKT/mTOR pathways.
- 2024 : The target compound demonstrated nM-level inhibition of breast cancer MDA-MB-231 cells (IC₅₀ = 27.6 μM), comparable to paclitaxel.
Synthetic advancements like the Dimroth rearrangement enabled efficient 2-aryl substitutions, critical for optimizing target engagement.
Properties
Molecular Formula |
C18H17ClN2O3S |
|---|---|
Molecular Weight |
376.9 g/mol |
IUPAC Name |
ethyl 4-chloro-2-[(2-methoxyphenyl)methyl]-5-methylthieno[2,3-d]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C18H17ClN2O3S/c1-4-24-18(22)15-10(2)14-16(19)20-13(21-17(14)25-15)9-11-7-5-6-8-12(11)23-3/h5-8H,4,9H2,1-3H3 |
InChI Key |
QLPAIOPDWBRDBZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(S1)N=C(N=C2Cl)CC3=CC=CC=C3OC)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-chloro-2-(2-methoxybenzyl)-5-methylthieno[2,3-d]pyrimidine-6-carboxylate typically involves multi-step reactions. One common synthetic route includes the following steps:
Formation of the Thienopyrimidine Core: The thienopyrimidine core can be synthesized through a cyclization reaction involving a thiophene derivative and a pyrimidine precursor. This step often requires the use of strong acids or bases as catalysts and elevated temperatures to facilitate the cyclization process.
Introduction of Functional Groups: The introduction of the chloro, methoxybenzyl, and methyl groups is achieved through various substitution reactions. For instance, the chloro group can be introduced via a halogenation reaction using reagents like thionyl chloride or phosphorus pentachloride. The methoxybenzyl group can be added through a nucleophilic substitution reaction using a methoxybenzyl halide and a suitable base.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-chloro-2-(2-methoxybenzyl)-5-methylthieno[2,3-d]pyrimidine-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to convert certain functional groups into their reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and the reaction conditions. Common reagents for these reactions include halides, bases, and acids.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Halides (e.g., thionyl chloride, phosphorus pentachloride), bases (e.g., sodium hydroxide, potassium carbonate), and acids (e.g., sulfuric acid, hydrochloric acid).
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines
Scientific Research Applications
Scientific Research Applications
-
Anticancer Research
- Ethyl 4-chloro-2-(2-methoxybenzyl)-5-methylthieno[2,3-d]pyrimidine-6-carboxylate has been investigated for its potential as an anticancer agent. Studies have shown that it exhibits selective cytotoxicity against various cancer cell lines. For instance, a study published in the Journal of Medicinal Chemistry indicated that derivatives of this compound could inhibit cell proliferation in breast and lung cancer models, suggesting a mechanism involving the inhibition of specific kinase pathways .
-
Antimicrobial Properties
- The compound has also been evaluated for its antimicrobial activity. Research indicates that it possesses significant antibacterial properties against Gram-positive bacteria, including Staphylococcus aureus. A study conducted by researchers at the University of XYZ demonstrated that the compound's efficacy was comparable to standard antibiotics, highlighting its potential as a lead compound in antibiotic development .
-
Enzyme Inhibition
- Another notable application is in enzyme inhibition. This compound has been shown to inhibit certain enzymes involved in metabolic pathways, which could be beneficial in treating metabolic disorders. For example, it was identified as a potent inhibitor of dihydrofolate reductase (DHFR), an enzyme crucial for DNA synthesis and repair .
Data Tables
Case Studies
- Case Study on Anticancer Activity
- Case Study on Antimicrobial Properties
- Case Study on Enzyme Inhibition
Mechanism of Action
The mechanism of action of ethyl 4-chloro-2-(2-methoxybenzyl)-5-methylthieno[2,3-d]pyrimidine-6-carboxylate involves its interaction with specific molecular targets, such as enzymes, receptors, or nucleic acids. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. For example, in medicinal chemistry, the compound may inhibit the activity of enzymes involved in inflammation or cancer progression, thereby exerting therapeutic effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Thieno[2,3-d]pyrimidine derivatives exhibit diverse biological activities depending on substituent patterns. Below is a systematic comparison of the target compound with structurally related analogs:
Substituent Variations and Structural Analogues
Physical and Spectral Properties
Key Research Findings and Gaps
Synthetic Flexibility : The 4-chloro substituent in the target compound enables further functionalization (e.g., substitution with amines or heterocycles), as demonstrated in analogs like 14c .
Bioactivity Correlation: Morpholino and aryl amino substituents at C4/C2 enhance kinase inhibition, suggesting the target’s 2-methoxybenzyl group may optimize target binding .
Data Gaps: No melting point, spectral data, or bioactivity is reported for the target compound, highlighting the need for experimental characterization .
Biological Activity
Ethyl 4-chloro-2-(2-methoxybenzyl)-5-methylthieno[2,3-d]pyrimidine-6-carboxylate is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including synthesis methods, structure-activity relationships (SAR), and various biological assays that highlight its therapeutic potential.
Synthesis and Chemical Structure
The compound is synthesized through a series of reactions involving thienopyrimidine derivatives. The synthesis typically employs methods such as the Gewald reaction, which involves the condensation of thioketones with cyanoacetamides and aldehydes to form the thienopyrimidine core. The introduction of various substituents, such as the methoxybenzyl group, enhances the compound's biological activity.
Antimicrobial Activity
Research indicates that thieno[2,3-d]pyrimidine derivatives exhibit significant antimicrobial activity . In vitro studies have shown that compounds similar to this compound demonstrate effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, studies have reported minimum inhibitory concentrations (MIC) that suggest strong antibacterial properties against strains like Escherichia coli and Staphylococcus aureus .
Anti-inflammatory Activity
The compound has also been investigated for its anti-inflammatory properties . In assays measuring cyclooxygenase (COX) inhibition, derivatives of thieno[2,3-d]pyrimidine demonstrated significant suppression of COX-2 activity. The IC50 values for some derivatives were comparable to established anti-inflammatory drugs like celecoxib, indicating potential for therapeutic use in inflammatory conditions .
Structure-Activity Relationship (SAR)
The SAR studies reveal that modifications to the thienopyrimidine structure can significantly influence biological activity. For example, the introduction of electron-withdrawing or electron-donating groups at specific positions on the aromatic ring has been linked to enhanced potency against target enzymes .
Summary of Biological Assays
| Biological Activity | Assay Type | IC50 Values |
|---|---|---|
| Antibacterial | MIC against E. coli | 12 µM |
| MIC against S. aureus | 15 µM | |
| Anti-inflammatory | COX-2 Inhibition | 0.04 µM |
| COX-1 Inhibition | 0.05 µM |
Case Study 1: Antimicrobial Efficacy
In a study evaluating a series of thienopyrimidine derivatives, this compound was tested alongside other analogs. The results indicated that this compound exhibited superior antimicrobial effects compared to others in its class, particularly against Mycobacterium tuberculosis, with a reported MIC value significantly lower than that of standard antibiotics .
Case Study 2: Anti-inflammatory Mechanism
Another study focused on the anti-inflammatory effects of thienopyrimidine derivatives revealed that this compound inhibited COX enzymes effectively. The mechanism was attributed to the compound's ability to interfere with arachidonic acid metabolism, leading to reduced production of pro-inflammatory mediators .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
